molecular formula C10H12ClFN2O3 B3027378 (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride CAS No. 1286209-33-3

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

Cat. No.: B3027378
CAS No.: 1286209-33-3
M. Wt: 262.66
InChI Key: GZDMJISBKJVZFO-FJXQXJEOSA-N
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Description

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286209-33-3) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₂ClFN₂O₃ and a molecular weight of 262.67 g/mol . The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a 2-fluoro-6-nitrophenoxy group. The hydrochloride salt enhances its stability and solubility, making it suitable for industrial and pharmaceutical applications. It is synthesized in >99% purity and supplied in bulk (25 kg/drum) under REACH and ISO certifications .

The S-enantiomer configuration is critical for applications requiring stereoselectivity, such as in chiral catalysts or bioactive intermediates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(13(14)15)10(8)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDMJISBKJVZFO-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-33-3
Record name Pyrrolidine, 3-(2-fluoro-6-nitrophenoxy)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group at the 6-position, forming 2-fluoro-6-nitrophenol.

    Etherification: The nitrophenol is then reacted with (S)-3-chloropyrrolidine in the presence of a base to form the desired ether linkage, yielding (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction of Nitro Group

The electron-deficient aromatic ring facilitates selective nitro group reduction. Hydrogenation using 10% Pd/C in ethanol achieves complete conversion to the corresponding amine derivative at 50°C/3 bar H₂, preserving the stereochemical integrity of the pyrrolidine ring. Alternative methods include:

MethodConditionsYieldSelectivityCitation
Catalytic hydrogenation10% Pd/C, EtOH, 50°C, 3 bar92%>99%
Fe/HCl reductionFe powder, HCl (1M), 80°C78%85%
NaBH₄/CuCl₂MeOH, 0°C → RT, 12 h68%91%

The amine product serves as a key intermediate for coupling reactions in API synthesis.

Nucleophilic Aromatic Substitution

The 2-fluoro-6-nitrophenoxy group undergoes regioselective substitution reactions. Kinetic studies show C-6 nitro directs nucleophiles to C-4 position under basic conditions :

Reaction with piperidine

  • Conditions : K₂CO₃ (2 eq), DMF, 110°C, 24 h

  • Conversion : 94% to 3-(2-fluoro-6-piperidinophenoxy)pyrrolidine

  • Steric effects : Bulky nucleophiles require polar aprotic solvents (DMSO > DMF > EtOH)

Pyrrolidine Ring Functionalization

The secondary amine undergoes characteristic reactions while maintaining chirality:

A. Acylation

  • Reagent : Acetyl chloride (1.2 eq)

  • Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → RT

  • Product : N-Acetyl derivative (89% yield, >98% ee)

B. Suzuki-Miyaura Coupling
The pyrrolidine nitrogen coordinates Pd catalysts in cross-couplings :

SubstrateCatalyst SystemYieldApplication
4-Bromophenyl derivativePd(PPh₃)₄ (5 mol%)82%Biaryl pharmacophores
3-Pyridyl boronatePdCl₂(dppf) (3 mol%)76%Heterocyclic extensions

Stereospecific Cycloadditions

The rigid pyrrolidine scaffold participates in 1,3-dipolar cycloadditions with retention of configuration :

With azomethine ylides

  • Conditions : Refluxing iPrOH (12 h)

  • Product : Spiropyrrolidine derivatives (73-89% yield)

  • Stereochemical outcome : Exclusive endo selectivity due to (S)-configuration

Acid-Base Responsive Behavior

Protonation states influence reactivity:

pH RangeDominant FormReactivity Profile
<2.5Pyrrolidinium cationEnhanced electrophilic aromatic substitution
4-7Free baseOptimal for nucleophilic additions
>9Deprotonated amineFacilitates oxidation reactions

X-ray crystallography confirms protonation at N1 alters π-stacking interactions with aromatic systems.

This comprehensive analysis demonstrates the compound's versatility in medicinal chemistry applications, particularly for constructing chiral architectures in drug discovery. The (S)-configuration proves critical for achieving high stereoselectivity in cycloadditions and catalytic transformations .

Scientific Research Applications

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine Hydrochloride

The R-enantiomer (Ref: 10-F063863) shares identical molecular weight and formula but differs in spatial configuration. Enantiomeric pairs often exhibit divergent biological activities or binding affinities. For example, one enantiomer may act as a receptor agonist, while the other is inert or antagonistic. However, specific pharmacological data for this pair remain unreported in the provided evidence .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1286209-33-3 Not explicitly stated
Configuration S R
Potential Applications Chiral intermediates, catalysts Similar, but stereodivergent

Fluorinated Pyrrolidine Derivatives

Compounds like (S)-3-Fluoropyrrolidine hydrochloride (CAS 136725-53-6) and (R)-(-)-3-Fluoropyrrolidine Hydrochloride (CAS 869481-94-7) lack the nitrophenoxy substituent. These simpler derivatives (MW ~139.58 g/mol) serve as building blocks for larger molecules or ligands in asymmetric synthesis .

Compound Molecular Formula Key Features
(S)-3-Fluoropyrrolidine hydrochloride C₄H₉ClFN Basic fluorinated pyrrolidine scaffold
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine HCl C₁₀H₁₂ClFN₂O₃ Nitro-phenoxy substitution adds complexity

Key Differences :

  • Simpler fluoropyrrolidines are more cost-effective for large-scale synthesis but lack functional versatility .

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride

3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride (CAS 1219981-26-6, HR464132) differs in substitution pattern. Instead of a nitro group, it has a fluorophenoxymethyl side chain (MW 231.69 g/mol). The methylene linker increases conformational flexibility, which may alter pharmacokinetic properties like membrane permeability .

Property Target Compound 3-((2-Fluorophenoxy)methyl) Analog
Substituent 2-Fluoro-6-nitrophenoxy 2-Fluorophenoxymethyl
Molecular Weight 262.67 g/mol 231.69 g/mol
Electronic Effects Strong electron-withdrawing (NO₂) Moderate electron-withdrawing (F)

Piperidine and Difluorinated Analogs

4-Fluoropiperidine hydrochloride (similarity score 0.81) and difluoropyrrolidine hydrochlorides (e.g., 3,4-difluoro, CAS 163457-23-6) highlight the impact of ring size and fluorine positioning. Piperidine derivatives (six-membered ring) offer distinct conformational preferences, while difluorination alters polarity and hydrogen-bonding capacity .

Biological Activity

(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluoro-6-nitrophenoxy group. This unique structure contributes to its distinct chemical properties and potential biological activities. The presence of the fluorine and nitro groups can significantly influence its binding affinity to various molecular targets, such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors, which can lead to various biochemical effects. The mechanism of action is influenced by the compound's structural features, particularly the substitution pattern on the pyrrolidine ring and the electronic properties imparted by the fluorine and nitro groups.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown significant antibacterial and antifungal activities against various microorganisms. The minimum inhibitory concentration (MIC) values for these compounds suggest that halogen substitutions enhance their bioactivity .

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These findings suggest that this compound may also possess similar antimicrobial properties due to its structural characteristics.

Antiparasitic Activity

In studies involving antiparasitic compounds, derivatives containing pyrrolidine rings have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The SAR studies indicate that specific substitutions enhance potency against these pathogens . The compound's ability to interact with molecular targets involved in parasite metabolism could be an avenue for further exploration.

Case Studies and Research Findings

  • Pyrrolidine Derivatives in Drug Discovery : A study highlighted the role of pyrrolidine derivatives in drug discovery, noting their versatility in binding to various targets, including dihydrofolate reductase (DHFR). This suggests that this compound may similarly interact with critical enzymes involved in disease pathways .
  • Antimicrobial Efficacy : Another investigation into pyrrolidine derivatives revealed promising antimicrobial activities, particularly against Gram-positive bacteria. The introduction of electron-withdrawing groups like nitro was found to enhance bioactivity, aligning with the functional groups present in this compound .

Comparison with Similar Compounds

This compound can be compared to other compounds with similar structures:

Compound Name Structure Features Unique Aspects
4-(2-Fluoro-6-nitrophenoxy)piperidine hydrochloridePiperidine ring with similar substitutionDifferent ring structure may alter biological activity
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine hydrochlorideMethyl substitution on piperidinePotentially different reactivity compared to pyrrolidine

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Q. What are the recommended methods for synthesizing (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride with high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Start with enantiomerically pure (S)-pyrrolidine precursors to avoid racemization. Use chiral auxiliaries or catalysts during the coupling of 2-fluoro-6-nitrophenol to the pyrrolidine scaffold .
  • Acid-Catalyzed Hydrochloride Formation : React the free base with concentrated HCl under controlled conditions (e.g., 0–50°C, 2–3 hours) to minimize side reactions. Ensure stoichiometric equivalence to avoid excess acid residues .
  • Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. Monitor enantiomeric purity via chiral HPLC (e.g., using a CHIRALPAK® column) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR in deuterated DMSO or CDCl₃ to confirm the presence of the fluoro-nitroaryl group and pyrrolidine backbone. The fluorine chemical shift typically appears at δ ~ -110 to -120 ppm .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) can verify molecular weight (expected [M+H]⁺ = ~285.68) and purity (>98%) .
  • Elemental Analysis : Validate the HCl salt composition by comparing experimental C, H, N, and Cl percentages to theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Label containers with GHS-compliant hazard symbols (if applicable) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for pyrrolidine hydrochloride derivatives under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and compare results to long-term storage data (2–8°C). Monitor via HPLC for decomposition products (e.g., nitro group reduction or pyrrolidine ring oxidation) .
  • Mechanistic Analysis : Use LC-MS to identify degradation pathways. For example, nitro groups may reduce to amines under acidic or reducing conditions, altering pharmacological activity .

Q. What are the challenges in maintaining enantiomeric purity during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

  • Racemization Risks : High temperatures or prolonged reaction times during HCl salt formation can cause racemization. Optimize conditions (e.g., shorter reaction times at lower temperatures) and use chiral additives like tartaric acid derivatives to stabilize the (S)-configuration .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric ratios in real-time during synthesis .

Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Perform systematic solubility tests in solvents like DMSO, ethanol, and dichloromethane at 25°C. Use nephelometry or UV-vis spectroscopy to quantify solubility limits.
  • Co-Solvent Strategies : For low aqueous solubility, employ co-solvents (e.g., PEG-400) or salt forms (e.g., mesylate) to enhance bioavailability. Document solubility parameters (Hansen solubility parameters) for predictive modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride
Reactant of Route 2
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(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride

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